molecular formula C24H38N2O8 B14346864 Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate CAS No. 93919-08-5

Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate

Cat. No.: B14346864
CAS No.: 93919-08-5
M. Wt: 482.6 g/mol
InChI Key: BFMKOQRYRSHQGV-UHFFFAOYSA-N
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Description

Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxobutyl intermediate: This step involves the reaction of ethyl acetoacetate with ethyl chloroformate under basic conditions to form the ethoxycarbonyl-dioxobutyl intermediate.

    Cyclohexylamine derivative synthesis: The intermediate is then reacted with 3,5,5-trimethylcyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the cyclohexylamine derivative.

    Final coupling reaction: The cyclohexylamine derivative is then coupled with ethyl 2-oxo-3-oxobutyrate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired biological effects.

Comparison with Similar Compounds

Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate can be compared with similar compounds such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents that affect its reactivity and applications.

    This compound: Another similar compound with variations in the cyclohexylamine derivative, leading to differences in biological activity and chemical properties.

Properties

CAS No.

93919-08-5

Molecular Formula

C24H38N2O8

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[[5-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]-1,3,3-trimethylcyclohexyl]methylcarbamoyl]-3-oxobutanoate

InChI

InChI=1S/C24H38N2O8/c1-8-33-21(31)17(14(3)27)19(29)25-13-24(7)11-16(10-23(5,6)12-24)26-20(30)18(15(4)28)22(32)34-9-2/h16-18H,8-13H2,1-7H3,(H,25,29)(H,26,30)

InChI Key

BFMKOQRYRSHQGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)NCC1(CC(CC(C1)(C)C)NC(=O)C(C(=O)C)C(=O)OCC)C

Origin of Product

United States

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